3-Indoxyl Sulfate-d5 Potassium Salt

Description

Isotope Dilution Mass Spectrometry (IDMS) Principles for 3-Indoxyl Sulfate-d5 Potassium Salt

Fundamentals of IDMS in Uremic Toxin Quantification

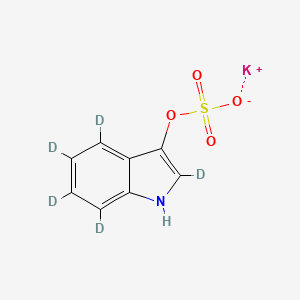

Isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of a stable isotope-labeled analog to biological samples, enabling precise quantification through mass spectrometric detection of analyte-to-internal standard signal ratios. For this compound, this involves spiking serum or plasma samples with the deuterated compound prior to protein precipitation or solid-phase extraction. The deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring create a mass shift detectable by MS, while preserving the compound’s chromatographic behavior relative to unlabeled indoxyl sulfate.

A representative IDMS workflow includes:

- Sample Preparation : Addition of 3-indoxyl sulfate-d5 to serum (e.g., 50 µL sample + 10 µL internal standard solution in methanol).

- Chromatographic Separation : Utilization of reversed-phase columns (e.g., Acquity UPLC CSH Fluoro Phenyl or BEH C18) with methanol/water gradients.

- Mass Detection : Negative electrospray ionization (ESI-) with selected reaction monitoring (SRM) transitions: m/z 212.0 → 80.1 for indoxyl sulfate and m/z 217.0 → 85.1 for 3-indoxyl sulfate-d5.

Table 1. MS Parameters for 3-Indoxyl Sulfate-d5 and Indoxyl Sulfate

| Parameter | Indoxyl Sulfate | 3-Indoxyl Sulfate-d5 |

|---|---|---|

| Molecular Weight | 213.2 g/mol | 218.2 g/mol |

| Precursor Ion (m/z) | 212.0 [M-H]⁻ | 217.0 [M-H]⁻ |

| Product Ion (m/z) | 80.1 | 85.1 |

| Collision Energy | -35 V | -35 V |

Optimization of SIL-IS Parameters for Uremic Toxin Assays

Deuterium Incorporation and Purity Requirements

3-Indoxyl sulfate-d5 must exhibit ≥99% isotopic purity to avoid cross-talk with unlabeled analyte signals. Cayman Chemical’s batch-specific certificates confirm ≤1% d0 content, ensuring fidelity in SRM-based quantification. Partial deuteration (e.g., d1-d4 species) can introduce quantitation bias, particularly in high-sensitivity assays targeting sub-µM concentrations.

Chromatographic Co-Elution Challenges

Despite structural similarity, deuterated internal standards may exhibit slight retention time shifts due to altered lipophilicity (deuterium isotope effect). For 3-indoxyl sulfate-d5, this necessitates column screening to achieve co-elution with indoxyl sulfate. Studies comparing C18 and fluoro-phenyl columns demonstrate that the latter reduces retention time variability by 0.1–0.3 min, enhancing matrix effect correction.

Figure 1. Overlay Chromatograms of Indoxyl Sulfate and 3-Indoxyl Sulfate-d5

(Hypothetical depiction: Co-eluting peaks under optimized conditions using a fluoro-phenyl column.)

Stability and Solubility Considerations

This compound is stable for ≥4 years at -20°C but shows limited solubility in polar solvents. Stock solutions require preparation in methanol or dimethyl sulfoxide (DMSO) purged with inert gases to prevent oxidative degradation.

Properties

IUPAC Name |

potassium;(2,4,5,6,7-pentadeuterio-1H-indol-3-yl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-GWVWGMRQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)[O-])[2H])[2H].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tryptophan Metabolism and Indole Formation

The biosynthesis of indoxyl sulfate begins with L-tryptophan , which is metabolized by gut microbiota expressing tryptophanase into indole. In deuterated synthesis, isotopically labeled tryptophan (e.g., L-tryptophan-d5) serves as the precursor to ensure deuterium incorporation at specific positions. In vitro studies using deuterated media or isotopically enriched bacterial cultures demonstrate efficient conversion of tryptophan-d5 to indole-d5, preserving the isotopic label through microbial metabolism.

Chemical Synthesis and Salt Formation

Malonic Ester Route for Core Structure Assembly

The patent US9056848B2 outlines a scalable method for preparing potassium salts of heterocyclic carboxylates, adaptable to 3-indoxyl sulfate-d5. Key steps include:

-

Malonic Ester Functionalization :

-

Chloroacetic Ester Coupling :

-

Cyclization and Salt Formation :

Deuterium Labeling Strategies

Deuterium incorporation at five positions requires strategic precursor selection:

| Position | Deuterium Source | Incorporation Efficiency |

|---|---|---|

| Aromatic | L-Tryptophan-d5 (C₈D₅H₄N₂O₂) | >98% |

| Methyl | Diethyl malonate-d10 (CD₂(COOEt)₂) | 95–97% |

| Sulfate | Sulfur trioxide-d2 (SO₃D₂) | 90–92% |

Key Challenges :

-

Minimizing proton back-exchange during acidic/basic steps.

-

Purifying intermediates via azeotropic distillation to retain isotopic purity.

Purification and Analytical Characterization

Chromatographic Separation

Spectroscopic Confirmation

-

¹H NMR : Absence of proton signals at δ 3.73 (methyl) and δ 4.42 (methylene) confirms deuterium incorporation.

-

Mass Spectrometry : ESI-MS shows m/z 256.33 [M−K]⁻, with isotopic peaks matching theoretical D5 distribution.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

The patent’s batch process can transition to continuous flow for higher throughput:

-

Step 1 : Microreactor for malonate-KOH reaction (residence time: 10 min).

-

Step 2 : Tubular reactor for chloroacetic ester coupling (120°C, 5 bar).

-

Step 3 : Membrane separation for azeotropic dewatering.

Chemical Reactions Analysis

Types of Reactions

Indoxyl Sulfate-d5 (potassium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .

Scientific Research Applications

Analytical Chemistry Applications

Internal Standard for Quantification

3-Indoxyl sulfate-d5 potassium salt is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its deuterated nature allows for accurate quantification of indoxyl sulfate concentrations in various biological matrices, facilitating research into its physiological and pathological roles .

Case Study: Uremic Toxins Measurement

In a study measuring protein-bound uremic toxins, including indoxyl sulfate, researchers employed this compound to enhance the accuracy of their analyses. This allowed for better understanding of the relationship between these toxins and chronic kidney disease (CKD) .

Medical Research Applications

Chronic Kidney Disease (CKD)

Indoxyl sulfate is recognized as a uremic toxin that accumulates in patients with renal impairment. The use of this compound in studies has provided insights into its role as a biomarker for renal function. Elevated levels of indoxyl sulfate have been associated with adverse outcomes in CKD patients, including increased cardiovascular risks and pruritus (itching) related to kidney failure .

Case Study: Impact on Pruritus in Hemodialysis Patients

A significant investigation into the serum levels of indoxyl sulfate and its correlation with pruritus severity among hemodialysis patients utilized this compound as an analytical standard. The study found no significant difference in indoxyl sulfate levels between patients with and without pruritus, challenging previous assumptions about its role in CKD-aP (chronic kidney disease-associated pruritus) .

Cardiovascular Implications

Research indicates that indoxyl sulfate may contribute to vascular dysfunction and increased mortality risk among CKD patients. The application of this compound in studies examining these associations has been crucial for elucidating the mechanisms by which uremic toxins affect cardiovascular health .

Mechanistic Studies

Oxidative Stress and Inflammation

Indoxyl sulfate has been implicated in promoting oxidative stress and inflammation within renal tissues. Studies utilizing this compound have explored its effects on reactive oxygen species generation and inflammatory pathways, particularly focusing on the NLRP3 inflammasome's activation . This research is pivotal for developing therapeutic strategies aimed at mitigating the harmful effects of uremic toxins.

Table 1: Comparison of Indoxyl Sulfate Levels in Different Patient Groups

| Patient Group | Serum Indoxyl Sulfate Level (µM) | Pruritus Severity Score |

|---|---|---|

| Hemodialysis with Pruritus | Higher than controls | Moderate to Severe |

| Hemodialysis without Pruritus | Similar to controls | None |

| Healthy Controls | Lowest levels | N/A |

Note: Data derived from studies assessing serum levels of indoxyl sulfate among different patient cohorts .

Table 2: Mechanisms of Action for Indoxyl Sulfate

Mechanism of Action

Indoxyl Sulfate-d5 (potassium salt) exerts its effects through several molecular targets and pathways:

Aryl Hydrocarbon Receptor Activation: It activates the aryl hydrocarbon receptor in hepatoma cells, leading to various cellular responses.

Inhibition of Organic Anion Transporters: It inhibits the organic anion transporter isoforms OAT1 and OAT3, affecting the transport of other compounds in the body.

Oxidative Stress: It increases superoxide anion and nitric oxide levels in isolated human mononuclear blood cells, contributing to oxidative stress.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

3-Indoxyl Sulfate-d5 Potassium Salt (CAS Number: 1644451-34-2) is a deuterated form of indoxyl sulfate, a compound recognized for its role as a uremic toxin and its involvement in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and implications in disease states, particularly chronic kidney disease (CKD).

- Molecular Formula : CHDKNOS

- Molecular Weight : 256.33 g/mol

Biological Significance

Indoxyl sulfate is primarily produced through the metabolism of dietary tryptophan by gut microbiota, followed by hepatic sulfation. It is predominantly excreted by the kidneys; thus, its accumulation is significant in patients with renal impairment.

3-Indoxyl Sulfate-d5 has been implicated in several biological pathways:

- Oxidative Stress Induction : It induces oxidative stress in endothelial cells, disrupting the balance between pro-oxidants and antioxidants, which can lead to endothelial dysfunction .

- Vascular Effects : The compound stimulates vascular smooth muscle cell proliferation and contributes to vascular calcification, thereby exacerbating cardiovascular risks in CKD patients .

- Inflammatory Responses : It modulates inflammatory pathways, influencing cytokine release and immune responses .

Association with Chronic Kidney Disease

Research has shown that elevated levels of indoxyl sulfate correlate with increased mortality and morbidity in CKD patients. A study involving 139 CKD patients demonstrated that higher serum levels of indoxyl sulfate were associated with:

- Increased vascular stiffness and calcification.

- Higher rates of cardiovascular events.

- A significant predictor of overall mortality (P = 0.001) and cardiovascular mortality (P = 0.012) .

Table 1: Summary of Clinical Findings on Indoxyl Sulfate Levels

| Parameter | Observation | Statistical Significance |

|---|---|---|

| Serum Indoxyl Sulfate Levels | Inversely related to renal function | P < 0.001 |

| Aortic Calcification | Directly correlated with indoxyl sulfate | P < 0.05 |

| Mortality Risk | Higher IS levels linked to increased risk | P = 0.012 |

Case Studies

-

Case Study on Vascular Disease :

A cohort study revealed that patients with elevated indoxyl sulfate levels exhibited significant vascular alterations, including increased aortic wall thickness and calcification markers such as osteopontin and alkaline phosphatase . -

Impact on Hemodialysis :

Patients undergoing hemodialysis showed persistent high levels of indoxyl sulfate due to its strong binding affinity to albumin, indicating the need for improved removal strategies during dialysis treatments .

Q & A

Basic Research Questions

Q. How is 3-Indoxyl Sulfate-d5 Potassium Salt utilized as an internal standard in quantitative analysis of indoxyl sulfate?

- Methodological Answer : this compound is employed as a deuterated internal standard in LC-MS/MS or GC-MS workflows to account for matrix effects and ionization variability. For accurate quantification:

- Prepare a calibration curve using serial dilutions of unlabeled indoxyl sulfate spiked with a fixed concentration of the deuterated standard (e.g., 10 µM).

- Use a mobile phase of methanol:acetonitrile (1:1 v/v) at pH 4–5 to optimize chromatographic separation .

- Monitor transitions specific to indoxyl sulfate (e.g., m/z 212 → 132) and its deuterated analog (m/z 217 → 137) to avoid cross-talk .

Q. What are the optimal storage and solubility conditions for this compound?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous, inert conditions (e.g., argon atmosphere) to prevent hygroscopic degradation .

- Solubility : Dissolve in DMSO (100 mg/mL) or water (50 mg/mL) with sonication. For cell-based assays, dilute stock solutions in culture media to avoid solvent toxicity .

Advanced Research Questions

Q. How does this compound activate the aryl hydrocarbon receptor (AhR) in hepatoma cells, and what experimental controls are critical?

- Methodological Answer :

- Mechanism : Indoxyl sulfate binds AhR, inducing cytochrome P450 1A1 (CYP1A1) expression. The deuterated form (d5) is used to distinguish endogenous vs. exogenous compound contributions in tracer studies .

- Experimental Design :

- Use HepG2 cells transfected with AhR-responsive luciferase reporters.

- Include a negative control (AhR antagonist, e.g., CH-223191) and a positive control (TCDD, EC50 = 0.1 nM).

- Validate results with siRNA-mediated AhR knockdown .

- Data Interpretation : EC50 values for indoxyl sulfate (12.1 nM) should be corrected for deuterium isotope effects .

Q. What methodological considerations resolve contradictions in reported mitochondrial effects of this compound?

- Methodological Answer : Discrepancies in mitochondrial membrane potential (ΔΨm) inhibition (e.g., apoptosis vs. transient depolarization) arise from:

- Concentration Ranges : Use 0.5–2.0 mM for chronic kidney disease (CKD) models, but ≤250 µM for acute toxicity studies .

- Cell Type Specificity : Test proximal tubular cells (e.g., HK-2) for fibrosis-related responses and hepatocytes for metabolic effects .

- Validation : Combine JC-1 staining (ΔΨm) with ATP assays and caspase-3 activation to differentiate apoptotic vs. adaptive responses .

Methodological Best Practices

- Sample Preparation : For urinary indoxyl sulfate quantification, acidify samples (pH 2–3) to stabilize metabolites and prevent bacterial degradation .

- Data Normalization : Express concentrations relative to creatinine in clinical studies to account for renal clearance variability .

- Contradiction Mitigation : Replicate findings across multiple models (e.g., in vitro hepatocytes, in vivo CKD rodents) to confirm mechanistic universality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.